Cas no 1540230-70-3 ((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol)

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol is a sulfur-containing derivative of the benzodioxin scaffold, characterized by the presence of a chlorinated aromatic ring fused to a 1,4-dioxane moiety. The thiol functional group at the 6-position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of sulfur-linked heterocycles or as a building block in pharmaceutical and agrochemical research. The chloro-substitution offers further derivatization potential via cross-coupling or nucleophilic substitution reactions. Its rigid benzodioxin core contributes to structural stability, while the thiol group allows for selective modifications, such as thioether formation or metal coordination. This compound is suited for applications requiring precise functionalization of the benzodioxin framework.
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol structure
1540230-70-3 structure
Product Name:(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
CAS No:1540230-70-3
MF:C9H9ClO2S
MW:216.684560537338
CID:5693382
PubChem ID:79884929
Update Time:2025-10-30

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • EN300-1289516
    • AKOS018444142
    • 1540230-70-3
    • (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
    • (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
    • Inchi: 1S/C9H9ClO2S/c10-7-3-6(5-13)4-8-9(7)12-2-1-11-8/h3-4,13H,1-2,5H2
    • InChI Key: BGJROYQMDHAFNN-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CS)=CC2=C1OCCO2

Computed Properties

  • Exact Mass: 216.0011784g/mol
  • Monoisotopic Mass: 216.0011784g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 19.5Ų

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1289516-1.0g
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
1g
$0.0 2023-06-07
Enamine
EN300-1289516-50mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
50mg
$528.0 2023-10-01
Enamine
EN300-1289516-100mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
100mg
$553.0 2023-10-01
Enamine
EN300-1289516-250mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
250mg
$579.0 2023-10-01
Enamine
EN300-1289516-500mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
500mg
$603.0 2023-10-01
Enamine
EN300-1289516-1000mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
1000mg
$628.0 2023-10-01
Enamine
EN300-1289516-2500mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
2500mg
$1230.0 2023-10-01
Enamine
EN300-1289516-5000mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
5000mg
$1821.0 2023-10-01
Enamine
EN300-1289516-10000mg
(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol
1540230-70-3
10000mg
$2701.0 2023-10-01

(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol Related Literature

Additional information on (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol

Research Brief on (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol (CAS: 1540230-70-3)

This research brief provides an in-depth analysis of the latest developments surrounding the compound (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol (CAS: 1540230-70-3), a molecule of significant interest in the chemical biology and pharmaceutical sectors. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The compound's unique structural features, including the benzodioxin core and thiol functionality, make it a versatile building block for medicinal chemistry applications.

Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored the synthetic pathways and pharmacological properties of derivatives based on this scaffold. One study demonstrated its efficacy as a precursor in the development of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. Another investigation focused on its role in modulating oxidative stress pathways, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

The compound's mechanism of action appears to involve interactions with various molecular targets, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism. Computational docking studies have provided insights into its binding modes, while in vitro assays have confirmed its bioactivity at nanomolar concentrations. These findings position (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol as a promising candidate for further drug discovery efforts.

From a synthetic chemistry perspective, recent advances have optimized the production of this compound, with new catalytic methods achieving yields exceeding 85%. Green chemistry approaches using water as solvent have also been reported, addressing environmental concerns in pharmaceutical manufacturing. Analytical characterization by NMR spectroscopy and mass spectrometry has confirmed the high purity of batches produced by these improved methods.

Looking ahead, several research groups have announced plans to explore the compound's potential in combination therapies and as a molecular probe for studying disease mechanisms. Its stability under physiological conditions and favorable pharmacokinetic profile in animal models suggest it may soon progress to preclinical development for specific indications. The coming year is expected to yield important data on its safety profile and therapeutic index.

In conclusion, (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanethiol represents an exciting area of research at the chemistry-biology interface. Its dual role as both a therapeutic candidate and a chemical tool underscores the importance of continued investigation into its properties and applications. Researchers are encouraged to monitor upcoming conferences and publications for further developments related to this promising compound.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.